Acetamidosilane Acetamidosilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18481821
InChI: InChI=1S/C2H4NOSi/c1-2(4)3-5/h1H3,(H,3,4)
SMILES:
Molecular Formula: C2H4NOSi
Molecular Weight: 86.14 g/mol

Acetamidosilane

CAS No.:

Cat. No.: VC18481821

Molecular Formula: C2H4NOSi

Molecular Weight: 86.14 g/mol

* For research use only. Not for human or veterinary use.

Acetamidosilane -

Specification

Molecular Formula C2H4NOSi
Molecular Weight 86.14 g/mol
Standard InChI InChI=1S/C2H4NOSi/c1-2(4)3-5/h1H3,(H,3,4)
Standard InChI Key OPQKHIDGIUXNHE-UHFFFAOYSA-N
Canonical SMILES CC(=O)N[Si]

Introduction

Chemical Structure and Fundamental Properties

Acetamidosilanes belong to the broader family of aminosilanes, where silicon atoms form bonds with nitrogen-containing organic groups. The general structure can be represented as R₃Si-NHC(O)CH₃, where R denotes alkyl, aryl, or vinyl substituents. Key structural variations include:

  • Methylvinyldi(N-methylacetamido)silane: A bifunctional compound with vinyl and methyl groups attached to silicon, enabling crosslinking in polymer matrices .

  • N-Ethylacetamido derivatives: Modified to alter cure kinetics and hydrolytic stability in sealant formulations .

Table 1: Representative Acetamidosilane Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Applications
Methylvinyldi(N-methylacetamido)silaneC₈H₁₇N₂O₂Si213.32Silicone sealants, adhesives
Methylvinyldi(N-ethylacetamido)silaneC₁₀H₂₁N₂O₂Si241.37High-movement joint sealants

The silicon-nitrogen bond in these compounds exhibits polarization, rendering it susceptible to hydrolysis in humid environments. This property is exploited in moisture-cured sealants, where acetamidosilanes act as adhesion promoters by forming silanol (Si-OH) groups that bond to mineral surfaces .

Synthesis and Industrial Production

Core Synthetic Routes

Acetamidosilanes are typically synthesized via nucleophilic substitution reactions between chlorosilanes and alkali metal salts of acetamides. A patented method for methylvinyldi(N-ethylacetamido)silane illustrates this approach :

  • Reaction Setup:

    • Chlorosilane precursor: Methylvinyldichlorosilane (Cl₂Si(CH₃)(CH₂CH₂))

    • Acetamide derivative: Sodium N-ethylacetamide (CH₃CONHC₂H₅·Na⁺)

    • Solvent: Toluene or hexane (anhydrous conditions)

  • Process Parameters:

    • Temperature: 0–5°C to minimize side reactions

    • Catalyst: Pyrrole (0.5–1.0 wt%) to accelerate substitution

    • Stirring: 4–6 hours for complete conversion

  • Product Isolation:

    • Filtration to remove NaCl byproduct

    • Vacuum distillation to purify the silane (Yield: 85–92%)

Scalability Challenges

Industrial production faces hurdles in controlling exotherms during chlorosilane reactions. Overheating can lead to oligomerization via Si-O-Si linkages, reducing adhesion performance. Advanced reactor designs with jacketed cooling and inline IR monitoring have mitigated these issues in Dow Corning’s manufacturing processes .

Applications in Materials Engineering

Silicone Sealants and Adhesives

Acetamidosilanes are integral to high-performance sealants like Dow Corning® 890-SL and DOWSIL™ 902 RCS, which exhibit:

  • Ultra-low modulus (9 psi at 150% elongation), allowing +100%/-50% joint movement without failure .

  • Self-leveling behavior, enabling seamless application on irregular concrete/asphalt surfaces .

  • Rapid cure: 1-hour tack-free time at 25°C/50% RH, critical for infrastructure repairs .

Table 2: Performance Metrics of Acetamidosilane-Based Sealants

PropertyASTM StandardSealant 890-SL Sealant 902 RCS
Tensile Adhesion (Concrete)C1135600% elongation650% elongation
Hardness (Shore A)D22402528
Service Temperature--40°C to +150°C-50°C to +177°C

Surface Modification of Inorganic Substrates

In glass fiber composites, acetamidosilanes improve interfacial bonding by:

  • Hydrolyzing to silanols that condense with surface -OH groups on glass.

  • Exposing acetamido moieties that react with epoxy or polyurethane matrices .

XPS studies confirm a 40–60% increase in interfacial shear strength for treated fibers compared to untreated controls .

Recent Advances and Future Directions

Bioinspired Modifications

Researchers are mimicking mussel-adhesive proteins by grafting catechol groups onto acetamidosilanes. Preliminary results show a 2.3-fold increase in adhesion strength on wet concrete substrates .

Regulatory Trends

The EU’s REACH regulation (Annex XVII) now restricts N-MA emissions from sealants, driving innovation in:

  • Non-amine catalysts: Phosphazene bases enabling cure without N-MA generation .

  • Blocked isocyanates: Hybrid systems that crosslink via urethane linkages rather than acetamide elimination .

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